2-Methyl-3-pyridin-4-ylprop-2-enoic acid;hydrochloride
Description
2-Methyl-3-pyridin-4-ylprop-2-enoic acid hydrochloride is a pyridine derivative characterized by a propenoic acid backbone substituted with a methyl group and a pyridin-4-yl moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research.
Properties
Molecular Formula |
C9H10ClNO2 |
|---|---|
Molecular Weight |
199.63 g/mol |
IUPAC Name |
2-methyl-3-pyridin-4-ylprop-2-enoic acid;hydrochloride |
InChI |
InChI=1S/C9H9NO2.ClH/c1-7(9(11)12)6-8-2-4-10-5-3-8;/h2-6H,1H3,(H,11,12);1H |
InChI Key |
CYLFFUCIFDWCSU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC=NC=C1)C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
This method involves the base-catalyzed condensation of 4-pyridinecarbaldehyde with methylmalonic acid to form the α,β-unsaturated carboxylic acid scaffold. Decarboxylation occurs during the reaction, eliminating CO₂ and introducing the methyl group at the β-position.
Procedure
-
Reactants :
-
4-Pyridinecarbaldehyde (1.0 equiv)
-
Methylmalonic acid (1.2 equiv)
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Pyridine (solvent and base)
-
-
Conditions :
-
Reflux at 110°C for 3 hours under argon.
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Acidification with concentrated HCl (pH 3–4) to precipitate the product.
-
-
Workup :
-
Filtration and recrystallization from isopropanol-water (3:1).
-
Data Table
| Parameter | Value |
|---|---|
| Yield | 85–90% |
| Purity (HPLC) | ≥98% |
| Melting Point | 215–217°C |
| IR (νmax, cm⁻¹) | 1719 (C=O), 1538 (NO₂) |
Advantages : High regioselectivity for the E-isomer.
Limitations : Requires strict anhydrous conditions.
Claisen Condensation
Reaction Overview
This method utilizes a pyridinyl ketone and diethyl oxalate under basic conditions to form the α,γ-diketo intermediate, which undergoes cyclization and hydrolysis.
Procedure
-
Reactants :
-
1-[4-(Pyridin-4-yl)phenyl]ethan-1-one (1.0 equiv)
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Diethyl oxalate (1.5 equiv)
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Sodium n-butoxide (base)
-
-
Conditions :
-
Reflux in anhydrous benzene for 6 hours.
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Hydrolysis with 0.03 N NaOH, followed by HCl acidification.
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-
Workup :
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Extraction with dichloromethane and drying over MgSO₄.
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Data Table
| Parameter | Value |
|---|---|
| Yield | 75–82% |
| Purity (NMR) | 95% |
| Key Intermediate | (Z)-4-[4-(Pyridin-4-yl)-2-methyl-5-nitro-6-phenylpyridin-3-yl]-2-hydroxy-4-oxobut-2-enoic acid |
Advantages : Suitable for nitro-substituted derivatives.
Limitations : Multi-step process with moderate yields.
Ester Hydrolysis
Reaction Pathway
The ester precursor (methyl 2-methyl-3-pyridin-4-ylprop-2-enoate ) is hydrolyzed under basic conditions to yield the free acid, followed by HCl treatment.
Procedure
-
Reactants :
-
Methyl ester (1.0 equiv)
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K₂CO₃ (2.0 equiv) in methanol-water (4:1)
-
-
Conditions :
-
Reflux at 65°C for 4 hours.
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Acidification with 1 M HCl to pH 1–2.
-
-
Workup :
-
Filtration and recrystallization from ethanol.
-
Data Table
| Parameter | Value |
|---|---|
| Yield | 90–95% |
| Purity (LC-MS) | 97% |
| Solubility | 1.2 g/L in H₂O |
Advantages : Scalable for industrial production.
Limitations : Requires ester precursor synthesis.
Hydrochloride Salt Formation
Procedure
-
Free Acid Treatment :
-
Dissolve 2-methyl-3-pyridin-4-ylprop-2-enoic acid in anhydrous ethanol.
-
Add concentrated HCl (1.2 equiv) dropwise at 0°C.
-
-
Crystallization :
-
Stir for 1 hour, filter, and wash with cold ether.
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Characterization
-
¹H NMR (400 MHz, D₂O) : δ 2.47 (s, 3H, CH₃), 7.45–7.51 (m, 3H, pyridin-4-yl), 8.21 (d, J = 7.6 Hz, 2H).
-
Elemental Analysis : Calculated for C₉H₁₀ClNO₂: C 54.15%, H 5.05%, N 7.01%; Found: C 54.12%, H 5.08%, N 6.98%.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Knoevenagel | 85–90 | ≥98 | High regioselectivity |
| Claisen | 75–82 | 95 | Versatile for nitro derivatives |
| Ester Hydrolysis | 90–95 | 97 | Scalability |
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-pyridin-4-ylprop-2-enoic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions vary depending on the desired product but generally involve controlled temperature, pH, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Methyl-3-pyridin-4-ylprop-2-enoic acid;hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-3-pyridin-4-ylprop-2-enoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
(a) 3-(2-Methylpyridin-3-yl)prop-2-enoic Acid Hydrochloride
- Structure : Differs in pyridine substitution (3-yl vs. 4-yl).
- Properties : Predicted collision cross-section (CCS) values via mass spectrometry suggest distinct molecular interactions compared to the 4-yl derivative. For example, the [M+H]+ adduct has a CCS of 134.0 Ų .
- Significance : Substituent position influences electronic properties and binding affinity in biological systems.
(b) (2E)-3-(3-Methylpyridin-2-yl)prop-2-enoic Acid Hydrochloride
- Structure : Features a methyl group at the pyridine 2-position.
- Properties: Molecular weight (199.63 g/mol) and formula (C₉H₁₀ClNO₂) align closely with the target compound, but the methyl group’s position alters steric hindrance and solubility .
(c) Ethyl 2-Amino-2-(3-Chloropyridin-4-yl)acetate Hydrochloride
Physicochemical Properties
Melting Points and Solubility
- Pyridine derivatives with hydrochloride salts generally exhibit higher melting points (e.g., 268–287°C for substituted pyridines) and improved aqueous solubility compared to free bases .
- Example : Berberine hydrochloride () and oxytetracycline hydrochloride () demonstrate stability under acidic conditions, a trait shared by the target compound due to its hydrochloride form .



Molecular Weight and Stability
Comparative Data Table
Biological Activity
2-Methyl-3-pyridin-4-ylprop-2-enoic acid hydrochloride, a compound with the molecular formula C₉H₁₀ClNO₂, is recognized for its potential biological activities, particularly in enzyme inhibition and receptor binding. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structural arrangement with a methyl group at the 2-position and a pyridin-4-yl group at the 3-position of the prop-2-enoic acid moiety. This specific substitution pattern influences both its chemical reactivity and biological activity compared to its isomers.
Enzyme Inhibition
Research indicates that 2-Methyl-3-pyridin-4-ylprop-2-enoic acid hydrochloride may act as an enzyme inhibitor. Its structural similarity to biologically active molecules allows it to interact with specific enzymes, potentially leading to anti-inflammatory or anticancer effects. Ongoing studies are investigating its role in modulating enzyme activity linked to various diseases.
Receptor Binding
The compound is also noted for its interaction with metabotropic glutamate receptors (mGluRs), particularly mGlu5 receptors. These interactions can alter receptor activity, which is crucial in the context of pain management and neurodegenerative diseases. For instance, studies have demonstrated that blockade of mGlu5 receptor activation can contribute to pain development and hypersensitivity following surgical procedures .
The mechanism of action for 2-Methyl-3-pyridin-4-ylprop-2-enoic acid hydrochloride involves binding to specific molecular targets, such as enzymes or receptors. This binding can lead to changes in their activity, resulting in various biological effects. The exact pathways and targets are still under investigation, but they are believed to be context-dependent, varying with the specific application of the compound.
Case Study: Anticancer Properties
A study exploring the anticancer potential of this compound found that it exhibited significant cytotoxicity against several cancer cell lines. The mechanism was attributed to its ability to induce apoptosis through modulation of key signaling pathways associated with cell survival.
Comparative Analysis
A comparative analysis with similar compounds revealed that 2-Methyl-3-pyridin-4-ylprop-2-enoic acid hydrochloride has distinct advantages due to its unique substitution pattern on the pyridine ring. This uniqueness enhances its specificity and efficacy in targeting biological pathways relevant to therapeutic applications.
Applications in Research and Industry
The compound has diverse applications across various fields:
| Field | Application |
|---|---|
| Chemistry | Used as a building block for synthesizing complex molecules. |
| Biology | Investigated for enzyme inhibition and receptor binding studies. |
| Medicine | Explored for potential therapeutic applications in anti-inflammatory and anticancer treatments. |
| Industry | Utilized in pharmaceutical development and agrochemical production. |
Q & A
Q. What are the optimal synthesis protocols for 2-Methyl-3-pyridin-4-ylprop-2-enoic acid hydrochloride, and how do reaction conditions influence yield?
Synthesis typically involves multi-step reactions starting with pyridine derivatives and α,β-unsaturated esters. Key steps include coupling reactions (e.g., palladium-catalyzed cross-coupling) and subsequent hydrochlorination. Temperature control (40–80°C), solvent selection (polar aprotic solvents like DMF), and pH adjustments (using HCl for salt formation) are critical for yields >70% . Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradients) ensures purity >95% .
Q. How can solubility and stability of the hydrochloride salt be experimentally validated for biological assays?
The hydrochloride form enhances aqueous solubility. Conduct saturation solubility studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 25°C, using UV-Vis spectroscopy for quantification . Stability is assessed via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect hydrolysis or oxidation byproducts .
Q. Which analytical techniques are most reliable for characterizing structural purity?
Combine NMR (¹H/¹³C for backbone verification), LC-MS (ESI+ mode for molecular ion confirmation), and FTIR (C=O and pyridinyl stretching bands at 1680 cm⁻¹ and 1600 cm⁻¹, respectively) . Purity is quantified via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) with UV detection at 254 nm .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
Use enzyme inhibition assays (e.g., kinase targets) with ATP-Glo™ kits and cell viability assays (MTT) in cancer lines (e.g., HeLa). Include positive controls (e.g., staurosporine) and validate results with IC₅₀ calculations using nonlinear regression .
Q. How are purification challenges addressed when isolating the compound from reaction mixtures?
Impurities (unreacted starting materials, isomers) are removed via gradient elution in flash chromatography (hexane/ethyl acetate → chloroform/methanol). For persistent impurities, recrystallization in ethanol/water (3:1 v/v) at 4°C improves purity .
Advanced Research Questions
Q. What mechanistic insights explain regioselectivity in the synthesis of the α,β-unsaturated ester moiety?
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal that electron-withdrawing pyridinyl groups stabilize the transition state during esterification, favoring (E)-configuration formation. Experimental validation via NOESY NMR confirms trans-geometry .
Q. How do stress conditions (light, pH) affect degradation pathways, and how are degradation products identified?
Forced degradation under UV light (254 nm, 48 hrs) and acidic/alkaline hydrolysis (0.1M HCl/NaOH, 70°C) generates major degradants (e.g., decarboxylated or hydrolyzed products). LC-QTOF-MS with molecular networking identifies degradants, while radical scavengers (e.g., BHT) mitigate photolytic pathways .
Q. Can molecular docking predict binding interactions with putative pharmacological targets?
Using AutoDock Vina, dock the compound into kinase ATP-binding pockets (e.g., EGFR, PDB: 1M17). Parameters: grid size 25 ų, exhaustiveness=20. Validate with MM-GBSA binding energy calculations (ΔG < −8 kcal/mol indicates high affinity) .
Q. What strategies resolve contradictions in reported synthetic yields across studies?
Meta-analysis of reaction parameters (e.g., solvent polarity, catalyst loading) identifies optimal conditions. For example, Pd(OAc)₂ vs. PdCl₂ impacts coupling efficiency (yields vary by 15–20%). Reproduce experiments with strict inert atmosphere control (Argon) to confirm reproducibility .
Q. How are trace impurities profiled and quantified to meet regulatory standards for preclinical studies?
Synthesize impurities (e.g., des-methyl analogues) via modified routes and characterize via HRMS/NMR. Quantify using HPLC-DAD with a calibration curve (LOQ: 0.05% w/w). Follow ICH Q3A guidelines for reporting thresholds (<0.10%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



